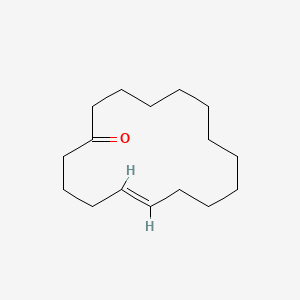

Pentopril

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

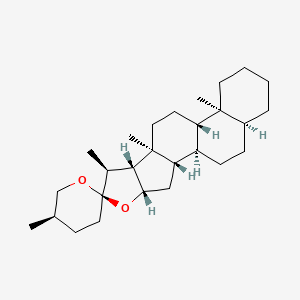

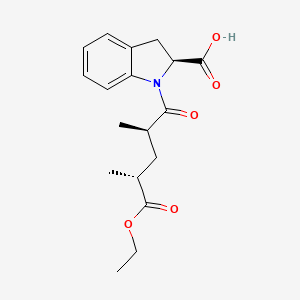

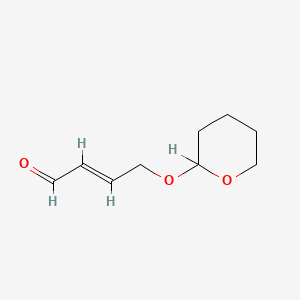

Pentopril is a non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, this compound is hydrolyzed into its active form pentoprilat, which competitively inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Pentoprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.

Aplicaciones Científicas De Investigación

Angiotensin Converting Enzyme Inhibition

Pentopril is a non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor used primarily for its antihypertensive activity. As a prodrug, it is hydrolyzed into its active form, pentoprilat, which competitively inhibits ACE. This inhibition blocks the conversion of angiotensin I to angiotensin II, leading to vasodilation and a decrease in angiotensin II-induced aldosterone secretion. This process ultimately increases sodium excretion and water outflow (Definitions, 2020).

Renal Function Impact

The disposition of this compound in individuals with varying renal functions reveals that mild to moderate renal impairment does not significantly change the plasma concentration of this compound. However, the plasma concentration of its active ACE inhibitor is sensitive to moderate changes in renal function. This indicates the drug's pharmacokinetics may require adjustment in patients with compromised renal function (Rakhit et al., 1988).

Pharmacokinetics and Pharmacodynamics

Research shows that this compound is absorbed rapidly following zero-order kinetics. Its pharmacokinetics and pharmacodynamics were evaluated in healthy volunteers, indicating dose-proportional urinary recovery and a close relationship between plasma level of the metabolite and the inhibition of plasma ACE activity (Rakhit et al., 1986).

Interaction with Food

Studies demonstrate that the bioavailability of this compound is not significantly affected by the presence of food. Although food intake delays the absorption of the drug, this does not have a significant impact on its therapeutic effects during chronic administration (Rakhit et al., 1985).

Use in Rheumatoid Arthritis

This compound was evaluated for its potential use in rheumatoid arthritis (RA) as a nonthiol containing ACE inhibitor. However, it produced little clinical or biochemical improvement in patients with RA, suggesting that its therapeutic benefit in RA might not be related to its enzyme inhibition properties (Bird et al., 1990).

Pharmacokinetic Interactions

The interaction between this compound and other drugs like furosemide has been studied. This compound was found to affect the disposition of furosemide, decreasing its renal clearance. However, this interaction did not necessitate a dosage adjustment for furosemide when coadministered with this compound (Rakhit et al., 1987).

Propiedades

Número CAS |

82924-03-6 |

|---|---|

Fórmula molecular |

C18H23NO5 |

Peso molecular |

333.4 g/mol |

Nombre IUPAC |

(2S)-1-[(2R,4R)-5-ethoxy-2,4-dimethyl-5-oxopentanoyl]-2,3-dihydroindole-2-carboxylic acid |

InChI |

InChI=1S/C18H23NO5/c1-4-24-18(23)12(3)9-11(2)16(20)19-14-8-6-5-7-13(14)10-15(19)17(21)22/h5-8,11-12,15H,4,9-10H2,1-3H3,(H,21,22)/t11-,12-,15+/m1/s1 |

Clave InChI |

NVXFXLSOGLFXKQ-JMSVASOKSA-N |

SMILES isomérico |

CCOC(=O)[C@H](C)C[C@@H](C)C(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)O |

SMILES |

CCOC(=O)C(C)CC(C)C(=O)N1C(CC2=CC=CC=C21)C(=O)O |

SMILES canónico |

CCOC(=O)C(C)CC(C)C(=O)N1C(CC2=CC=CC=C21)C(=O)O |

Sinónimos |

1-(4-(ethoxycarbonyl)-2-methylpentanoyl)-2,3-dihydroindole-2-carboxylic acid CGS 13945 CGS-13945 pentopril |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2,3-triol](/img/structure/B1239965.png)

![2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-phenylacetamide](/img/structure/B1239979.png)